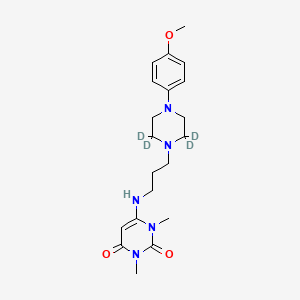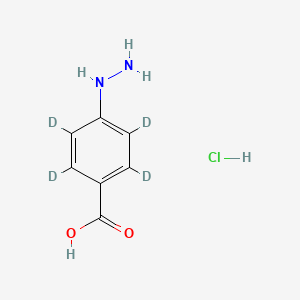
Methyl D-Glucuronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl D-Glucuronate is an acidic, carbohydrate-binding molecule . It has been shown to bind to sugar residues in proteins and form covalent linkages with ester linkages . It has been used in a study to assess the design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy .
Synthesis Analysis
The synthesis of this compound involves enzymatic reactions. For instance, it has been reported that three aryl alkyl or alkenyl D-glucuronate esters were synthesized using lipase B from Candida antarctica (CALB) and were used to determine the kinetic parameters of two glucuronoyl esterases . Another study reported a scalable chemical synthesis of disaccharide building blocks for heparan sulfate oligosaccharide assembly using D-glucuronate-based acceptors for dehydrative glycosylation with D-glucosamine partners .Molecular Structure Analysis
The molecular formula of this compound is C7H12O7 . It has a molecular weight of 208.16600 . The structure of this compound contains a total of 26 bonds, including 14 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, and 1 ether (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the available literature .Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.16600 . The physical form of this compound is solid . It should be stored at 4°C, sealed, and away from moisture .Wissenschaftliche Forschungsanwendungen
Cancer Therapy Applications
Methyl D-Glucuronate is part of Pentosan Polysulfate (PPS), a semi-synthetic polysulfated xylan, which has shown promise in cancer therapy. Despite in vitro effectiveness in controlling tumor cell growth, in vivo studies have yet to demonstrate significant results, suggesting a need for further formulation and understanding of PPS's mechanism of action to unlock its potential as a cancer therapeutic agent (Hantash, 2018).
Immunology and Disease Treatment
D-Glucans, which can be derivatized to include this compound, are known for their immunostimulatory properties. Chemical modifications such as sulfonylation, carboxymethylation, phosphorylation, and acetylation have been explored to enhance solubility and potentially alter biological activities. Modified D-Glucans demonstrate potential as anticoagulants, antitumors, antioxidants, and antivirals, indicating their broad applicability in biotechnological fields and disease treatment (Kagimura et al., 2015).
Neuropharmacology and Cognitive Enhancement
The role of this compound in neuropharmacology, particularly in cognitive enhancement and as a potential antidepressant, has been a subject of interest. Studies on NMDA receptor glycine-site functional partial agonists, which could potentially include derivatives of this compound, have demonstrated rapid antidepressant activity without the psychotomimetic side effects associated with full antagonists. This suggests a promising avenue for therapeutic development targeting the glutamatergic system in depression and cognitive disorders (Moskal et al., 2014).
Glucuronidation in Drug Metabolism
The process of glucuronidation, where drugs are metabolized for excretion, involves the conjugation of drugs with glucuronic acid, a derivative of glucose. This compound plays a role in this metabolic pathway, influencing the pharmacokinetics and bioavailability of drugs. Understanding glucuronidation is crucial for optimizing drug therapy and minimizing adverse effects, highlighting the significance of compounds like this compound in pharmaceutical sciences (Shipkova & Wieland, 2005).
Wirkmechanismus
Target of Action
Methyl D-Glucuronate primarily targets enzymes involved in the metabolism of glucose derivatives . These enzymes include glucuronoyl esterases (GEs), which belong to the carbohydrate esterase family 15 (CE15) . GEs play a central role in the reduction of recalcitrance in plant cell walls by cleaving ester linkages between glucuronoxylan and lignin in lignocellulose .
Mode of Action
This compound interacts with its targets, primarily the GEs, to facilitate the cleavage of ester-linked lignin-carbohydrate complexes . This interaction is crucial for the integrity of plant cell walls and potentially interacts with lignin itself .
Biochemical Pathways
This compound affects the pentose and glucuronate interconversion pathways . It acts as a key molecule to bind toxic substances via these pathways . In addition, it is involved in the production of D-glucuronic acid through various methods, including single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture .
Pharmacokinetics
The production of d-glucuronic acid, a glucose derivative, by biocatalysis has been identified as a promising alternative method due to its high efficiency and environmental friendliness .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in facilitating the cleavage of ester-linked lignin-carbohydrate complexes . This results in the reduction of recalcitrance in plant cell walls, which is crucial for the integrity of these structures .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Methyl D-Glucuronate can be generated through the oxidation of the primary alcohol hydroxyl group of glucose into a carboxyl group . It widely exists in plants and animals in the form of tissue complexes . For example, chondroitin sulfate in human connective tissues and Callaya resin glue in plants are rich in this compound .
Cellular Effects
This compound has excellent moisturizing properties and biocompatibility . It is found mainly in connective tissue, skin, cartilage and eyeball of the human body . It can absorb and lock in moisture, and each gram of this compound can absorb at least 1000 ml of water, keeping the skin moist .
Molecular Mechanism
This compound has anti-inflammatory and antibacterial effects . It has important applications in the medical treatment of liver diseases . This compound and its derivatives can combine with endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver to produce uronic acid substances , thus increasing the water solubility and promoting their excretion through renal urine or sweat .
Temporal Effects in Laboratory Settings
The traditional production methods of this compound mainly include natural extraction and chemical synthesis, which can no longer meet the growing market demand . The production of this compound by biocatalysis has become a promising alternative method because of its high efficiency and environmental friendliness .
Metabolic Pathways
This compound can be generated through the oxidation of the primary alcohol hydroxyl group of glucose into a carboxyl group . This indicates that it is involved in the metabolic pathway of glucose oxidation.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl D-Glucuronate involves the conversion of D-Glucuronic acid to Methyl D-Glucuronate through esterification.", "Starting Materials": [ "D-Glucuronic acid", "Methanol", "Sulfuric acid" ], "Reaction": [ "D-Glucuronic acid is dissolved in methanol.", "Sulfuric acid is added to the solution to catalyze the reaction.", "The mixture is heated under reflux for several hours.", "The resulting mixture is cooled and neutralized with sodium bicarbonate.", "The solution is then extracted with ether to remove impurities.", "The ether layer is washed with water and dried over anhydrous sodium sulfate.", "The ether is evaporated to yield Methyl D-Glucuronate as a white crystalline solid." ] } | |
CAS-Nummer |
52613-19-1 |
Molekularformel |
C7H12O7 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
methyl (2S,3S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2?,3-,4+,5-,6?/m0/s1 |
InChI-Schlüssel |
DICCNWCUKCYGNF-CQGHMCOMSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1[C@H](C([C@H](C(O1)O)O)O)O |
SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O |
Kanonische SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O |
Synonyme |
D-Glucuronic Acid Methyl Ester; D-Glucuronic Acid Methyl Ester; |
Herkunft des Produkts |
United States |
Q & A
Q1: How does Methyl D-Glucuronate contribute to the development of Carbonic Anhydrase inhibitors?
A1: this compound serves as a sugar moiety in the synthesis of glycoconjugate benzene sulfonamides, which have shown potential as Carbonic Anhydrase (CA) inhibitors []. These inhibitors are synthesized by linking the CA pharmacophore (ArSO2NH2) to this compound through a triazole linker. The resulting glycoconjugates demonstrate varying degrees of potency and selectivity against different CA isozymes, suggesting that modifications to the sugar moiety can fine-tune their inhibitory properties.
Q2: Can you provide a specific example of a potent CA inhibitor derived from this compound and its target?
A2: Yes, compound 6, a this compound triazole, exhibited strong inhibitory activity against human Carbonic Anhydrase IX (hCA IX) with a Ki of 9.9 nM []. This selectivity towards hCA IX, a tumor-associated isozyme, suggests potential applications in targeted cancer therapies.
Q3: Besides CA inhibition, are there other enzymatic interactions involving this compound?
A3: Yes, this compound, specifically its uridine diphosphate derivative (UDP-Methyl-D-Glucuronate), acts as a competitive inhibitor for UDP-apiose/UDP-xylose synthase []. This enzyme, found in parsley cell cultures, utilizes UDP-D-Glucuronic acid (UDP-GlcUA) as its natural substrate.
Q4: What is the significance of UDP-Methyl-D-Glucuronate's inhibitory action on UDP-apiose/UDP-xylose synthase?
A4: This inhibition provides insights into the enzyme's substrate specificity and reaction mechanism []. The fact that UDP-Methyl-D-Glucuronate, structurally similar to UDP-GlcUA, can bind to the enzyme but not be converted suggests that the methyl group at a specific position hinders the enzymatic reaction.
Q5: What analytical techniques have been used to study this compound and its derivatives?
A5: Various spectroscopic methods have been employed. For instance, difference spectroscopy was used to observe the transient formation of a 4-keto derivative during the reaction of UDP-apiose/UDP-xylose synthase with UDP-GlcUA, UDP-Methyl-D-Glucuronate, and UDP-Glc []. Additionally, the formation of stable 4-keto derivatives upon reaction with o-phenylenediamine was monitored through UV-Vis spectrophotometry []. While these studies focused on the UDP derivative, they highlight the application of spectroscopic methods in studying the reactivity and interactions of this compound derivatives.
Q6: How does the structure of this compound impact its biological activity?
A6: Although specific structure-activity relationship (SAR) studies for this compound itself weren't detailed in the provided papers, research on glycoconjugate CA inhibitors highlights the importance of the sugar moiety's structure []. Modifications to the ring size, stereochemistry, and chain length of the sugar tail, which in this case includes this compound, significantly influenced the potency and selectivity of the resulting inhibitors. This suggests that future research focusing on systematically modifying the this compound structure could further optimize its interaction with target enzymes and unlock its full therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



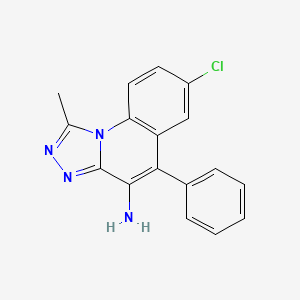
![2-(2-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B587193.png)
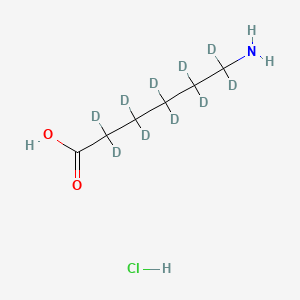
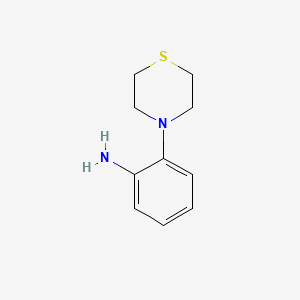
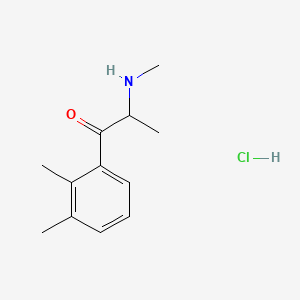
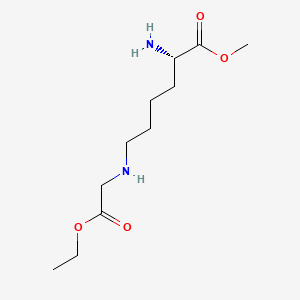
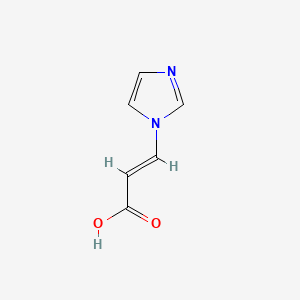
![6-({3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B587210.png)
